![molecular formula C11H13NO B1322070 3H-螺[2-苯并呋喃-1,3'-吡咯烷] CAS No. 57174-48-8](/img/structure/B1322070.png)
3H-螺[2-苯并呋喃-1,3'-吡咯烷]
描述
3H-Spiro[2-benzofuran-1,3'-pyrrolidine] (3H-SBF) is a novel spirocyclic benzofuran derivative that has been investigated for a variety of scientific research applications. It is a heterocyclic compound composed of nitrogen and oxygen atoms and is a derivative of the pyrrolidine family. 3H-SBF has been studied for its potential to act as an analgesic, an anti-inflammatory, and an anti-cancer agent. It has also been studied for its potential to act as a neuroprotective agent and for its potential to act as a stimulant for neurotransmitter release.
科学研究应用
催化和合成
化合物3H-螺[2-苯并呋喃-1,3'-吡咯烷]已在催化和有机合成领域得到探索。张等人的研究(2016 年)建立了一个有效的催化体系,用于构建螺环化合物,包括螺[吡咯烷-苯并呋喃-3-酮]和螺[吡咯烷-苯并呋喃-2-酮]。该催化体系在温和条件下表现出广泛的底物范围,为有机合成领域做出了重大贡献 (Zhang et al., 2016)。
在药物化学中的潜力
在药物化学中,该化合物的结构方面显示出重要意义。例如,一项关于合成2,3-二氢-3-(1-吡咯基)螺[苯并呋喃-2,3'-吡咯烷]的研究表明,它们在动物模型中具有作为降压剂的潜力,证明了它们在药物开发中的相关性 (Davis et al., 1983)。
新颖的合成方法
Vepreva等(2022)描述了一种通过Rh2(esp)2催化的将源自重氮芳基亚烷基琥珀酰亚胺的卡宾插入到苯酚的O-H键中获得新型螺[苯并呋喃-2,3'-吡咯烷]-2',5'-二酮的方法。该方法导致缩合物的形成,该缩合物经历热促进的克莱森重排和DABCO催化的分子内氧杂-迈克尔加成,展示了螺环支架合成中的创新方法 (Vepreva et al., 2022)。
对映选择性合成的进展
杜等人的研究(2018 年)重点关注了2-芳基亚烷基-苯并呋喃-3(2H)-酮与亚胺酯的高对映选择性1,3-偶极环加成反应。该反应由硫脲-季铵盐催化,有效地构建了一系列手性螺[苯并呋喃-2,3'-吡咯烷],产率高,对映选择性好,凸显了其在生产对映选择性化合物方面的潜力 (Du et al., 2018)。
在药理学中的潜力
在各种研究中探索了螺环衍生物的药理潜力,包括与3H-螺[2-苯并呋喃-1,3'-吡咯烷]相关的衍生物。例如,Jasper 等人(2012 年)合成了具有螺[[2]苯并呋喃-1,3'-吡咯烷]框架的 σ(1) 受体配体。发现这些配体对 σ(1) 受体的亲和力受苯-N 距离的影响,这表明它们与受体靶向和药理学相关 (Jasper et al., 2012)。
安全和危害
The safety information for 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] indicates that it may cause skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
生化分析
Biochemical Properties
3H-Spiro[2-benzofuran-1,3’-pyrrolidine] plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can be attributed to the compound’s unique spiro structure, which allows it to bind to specific active sites on enzymes and proteins. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions .
Cellular Effects
The effects of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions at the molecular level are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which are essential for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activities or influencing gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3H-Spiro[2-benzofuran-1,3’-pyrrolidine] is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting the overall metabolic flux and metabolite levels. For instance, the compound has been shown to interact with enzymes involved in the glycolytic pathway, leading to changes in the levels of key metabolites . These interactions are essential for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3H-Spiro[2-benzofuran-1,3’-pyrrolidine] is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the subcellular level.
属性
IUPAC Name |
spiro[1H-2-benzofuran-3,3'-pyrrolidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)7-13-11(10)5-6-12-8-11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCYRDQMSMOQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=CC=CC=C3CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621482 | |
| Record name | 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57174-48-8 | |
| Record name | Spiro[isobenzofuran-1(3H),3′-pyrrolidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57174-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Spiro[2-benzofuran-1,3'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-spiro[2-benzofuran-1,3'-pyrrolidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



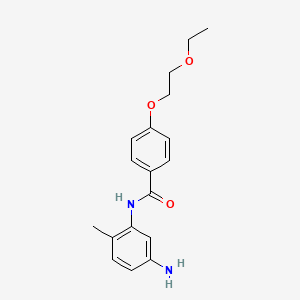


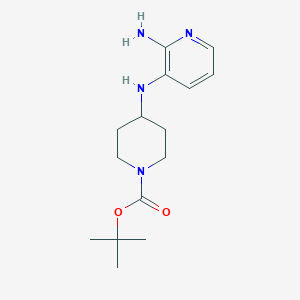
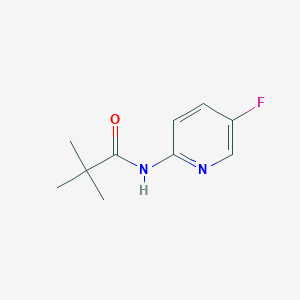
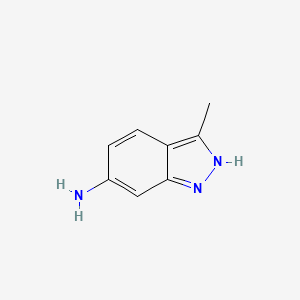


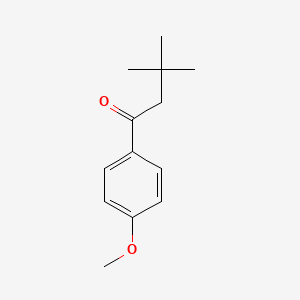

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)
